Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a fluorophenyl substituent at the N1 position, a 3-methoxypropylamino group at the C4 position, and an ethyl ester moiety at C2. Pyridazine derivatives are frequently studied for their pharmacological relevance, particularly as adenosine receptor modulators or enzyme inhibitors .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(3-methoxypropylamino)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-3-25-17(23)16-14(19-9-4-10-24-2)11-15(22)21(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBDUXWSKRMAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCCOC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and methoxypropylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry: The compound’s unique chemical properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxypropylamino group can influence its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Key Pyridazine Derivatives
*Estimated molecular weight based on formula C₁₇H₁₉FN₄O₄.
Key Findings from Comparative Analysis
Electronic and Steric Effects
- For example, trifluoromethyl-substituted analogs (e.g., compound 12c) exhibit distinct reactivity due to the strong electron-withdrawing effect of CF₃ .
- Methoxy and hydroxyl groups (e.g., 12d, 12e) increase solubility via hydrogen bonding but may reduce metabolic stability. The 4-methoxyphenyl derivative (12e) has a lower melting point (164°C) compared to the hydroxyl-substituted 12d (220–223°C), reflecting weaker intermolecular forces .
Research Tools and Methodologies
Crystallographic data for related compounds (e.g., ) were refined using SHELXL , while molecular geometries were analyzed via puckering coordinates defined by Cremer and Pople . Software suites like WinGX and ORTEP facilitated structural visualization and validation .
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with CAS number 921990-22-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FN₃O₄ |
| Molecular Weight | 349.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves a multi-step process that combines various chemical reactions to form the dihydropyridazine core structure. The specific methods used can vary, but they generally include:
- Formation of Dihydropyridazine Core : Utilizing cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introducing the fluorophenyl and methoxypropyl groups through nucleophilic substitutions.
- Carboxylation : Finalizing with carboxylation to yield the desired ester form.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, compounds similar in structure to this compound have shown cytotoxic effects against various cancer cell lines including:
- DU145 (prostate cancer)
- A549 (lung cancer)
- MCF7 (breast cancer)
These studies indicated that modifications in the side chains significantly influence the compound's efficacy against these cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that similar structures demonstrate activity against both bacterial and fungal strains. For example, certain derivatives have been tested against:
- Staphylococcus aureus
- Escherichia coli
Results indicated minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL for effective strains .
The biological activity of this compound is believed to involve:
- Inhibition of Target Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells.
- Disruption of Membrane Integrity : Its antimicrobial action may be due to disruption of bacterial cell membranes.
Case Studies
Several studies have focused on the biological effects of similar compounds:
- Cytotoxicity Assay : A study evaluated the cytotoxicity of a related compound against multiple cancer cell lines and reported IC50 values indicating significant potency .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyridazine derivatives against resistant bacterial strains, showcasing their potential in treating infections where conventional antibiotics fail .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using polar aprotic solvents like N,N-dimethylacetamide (DMA) at 80°C, as demonstrated in analogous pyridazine derivatives, can enhance reactivity . Process control and simulation tools (e.g., computational fluid dynamics) can model reaction kinetics and identify bottlenecks, such as byproduct formation during amination or esterification steps . Purification via silica gel chromatography or membrane-based separation technologies (e.g., nanofiltration) is recommended to isolate high-purity fractions .
Q. What analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., fluorophenyl and methoxypropyl groups). 2D NMR (HSQC, HMBC) resolves coupling ambiguities in dihydropyridazine rings .
- LC-MS: Quantify purity (≥95%) and detect trace impurities. Electrospray ionization (ESI) in positive mode is effective for protonated molecular ions .
- X-ray Crystallography: Resolves stereochemical uncertainties in the dihydropyridazine core .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability: Store at -20°C in inert atmospheres (argon) to prevent oxidation of the dihydropyridazine ring.
- Light Sensitivity: Use amber vials to avoid photodegradation of the fluorophenyl moiety.
- Hygroscopicity: Dynamic vapor sorption (DVS) analysis determines moisture uptake, critical for lyophilized formulations .
Advanced Research Questions
Q. How can mechanistic pathways for its biological or catalytic activity be elucidated?
- Methodological Answer:
- Isotopic Labeling: Use - or -labeled analogs to track metabolic or enzymatic transformations.
- Kinetic Studies: Employ stopped-flow spectroscopy to measure reaction intermediates during redox or hydrolysis processes.
- Theoretical Frameworks: Link experimental data to density functional theory (DFT) models to predict reactive sites (e.g., electrophilic carbon in the carboxylate group) .
Q. What computational strategies are effective for predicting its physicochemical properties?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid membranes using force fields like CHARMM or AMBER.
- QSAR Modeling: Corrogate substituent effects (e.g., fluorine’s electronegativity) on logP, solubility, and bioavailability .
- Docking Studies: Map interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .
Q. How can contradictory spectral or bioactivity data be resolved?
- Methodological Answer:
- Data Triangulation: Cross-validate NMR/LC-MS results with independent techniques (e.g., IR spectroscopy for functional groups).
- Dose-Response Curves: Replicate bioassays under controlled conditions (e.g., ATPase inhibition assays) to distinguish artifacts from true activity .
- Meta-Analysis: Review literature on structurally similar dihydropyridazines to identify common confounding factors (e.g., solvent polarity in assay media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
